Sodium tert-butoxide

Catalog No.
S742782
CAS No.
865-48-5
M.F
C4H9NaO
M. Wt
96.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium tert-butoxide

CAS Number

865-48-5

Product Name

Sodium tert-butoxide

IUPAC Name

sodium;2-methylpropan-2-olate

Molecular Formula

C4H9NaO

Molecular Weight

96.1 g/mol

InChI

InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1

InChI Key

MFRIHAYPQRLWNB-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].[Na+]

Canonical SMILES

CC(C)(C)[O-].[Na+]

The exact mass of the compound Sodium tert-butoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium tert-butoxide (CAS: 865-48-5) is a strong, sterically hindered, non-nucleophilic alkoxide base widely utilized in modern organic synthesis and process chemistry. Featuring a pKa of approximately 19 in its conjugate acid form, it occupies a critical middle ground between weaker inorganic bases and highly reactive, potentially destructive bases like alkyl lithiums. Its bulky tert-butyl group prevents it from acting as a nucleophile, making it a highly effective reagent for clean deprotonations, elimination reactions, and as a stoichiometric base in transition-metal-catalyzed cross-couplings. Commercially, its procurement value is driven by its high solubility in ethereal solvents such as tetrahydrofuran (THF), which facilitates homogeneous reaction conditions, reproducible scale-up, and safer handling profiles compared to traditional hydride bases [1].

Attempting to substitute sodium tert-butoxide with other common bases often leads to significant drops in yield, purity, or process safety. Replacing it with smaller alkoxides like sodium methoxide introduces strong nucleophilicity, which triggers unwanted SN2 substitution side reactions instead of the desired deprotonation or E2 elimination. Conversely, substituting it with the closely related potassium tert-butoxide increases the base strength and single-electron transfer potential, which can lead to the cleavage of THF solvent at elevated temperatures, over-metalation of sensitive substrates, or altered catalyst coordination states [1]. Furthermore, attempting to use sodium hydride as a cheaper deprotonating agent introduces heterogeneous reaction kinetics and the hazardous evolution of hydrogen gas, making sodium tert-butoxide strictly necessary for safe, homogeneous, and chemoselective transformations [2].

Higher Yield and Catalyst Compatibility in Pd-Catalyzed Aminations

In palladium-catalyzed Buchwald-Hartwig aminations of heteroaryl halides, the choice of the alkoxide counterion critically dictates catalytic efficiency. Studies demonstrate that sodium tert-butoxide significantly outperforms its potassium analog in specific challenging systems. In heteroaryl aminations using Pd catalysts in THF, sodium tert-butoxide achieved a 90% product yield, whereas potassium tert-butoxide delivered only a 35% yield under identical conditions [1]. This stark contrast is attributed to the optimal coordination of the sodium cation with the catalytic intermediate and the higher solubility of sodium tert-butoxide in THF (approx. 32 g/100 g) compared to potassium tert-butoxide (approx. 25 g/100 g)[1].

Evidence DimensionCross-coupling product yield and THF solubility
Target Compound Data90% yield; ~32 g/100 g solubility in THF
Comparator Or BaselinePotassium tert-butoxide (35% yield; ~25 g/100 g solubility in THF)
Quantified Difference+55% absolute yield increase and +28% higher solvent solubility
ConditionsPalladium-catalyzed amination of heteroaryl halides in THF at 70 °C

Ensures maximum catalytic turnover and prevents costly yield losses during the synthesis of complex pharmaceutical intermediates.

Elimination of Nucleophilic Side Reactions via Steric Shielding

When reacting with sterically accessible electrophiles, the base's nucleophilicity dictates the purity of the reaction pathway. Smaller alkoxides like sodium methoxide act as potent nucleophiles, leading to substantial SN2 substitution byproducts, such as unwanted ether formation[1]. In contrast, the bulky tert-butyl group of sodium tert-butoxide sterically suppresses nucleophilic attack, driving the reaction exclusively toward deprotonation or E2 elimination [1]. This steric shielding effectively reduces substitution byproducts to near zero in secondary and tertiary systems, ensuring clean reaction profiles that smaller alkoxides cannot achieve.

Evidence DimensionReaction pathway selectivity (Elimination vs. Substitution)
Target Compound DataExclusive E2 elimination or non-nucleophilic deprotonation
Comparator Or BaselineSodium methoxide (Significant competitive SN2 substitution)
Quantified DifferenceShift from mixed SN2/E2 pathways to exclusive E2/deprotonation
ConditionsBase-mediated reactions with alkyl halides or sensitive electrophilic substrates

Eliminates the need for complex downstream chromatographic separations by preventing the formation of nucleophilic byproducts.

Process Homogeneity and Safety vs. Hydrides and Methoxides

For industrial scale-up, reaction homogeneity and safety are paramount. Traditional deprotonation using sodium hydride results in a heterogeneous suspension that suffers from variable reaction kinetics and generates stoichiometric amounts of explosive hydrogen gas [1]. Furthermore, alternatives like sodium methoxide suffer from low solubility in THF, leading to inconsistent yields (e.g., variable 68% yields in cyclization studies)[1]. Sodium tert-butoxide resolves both issues: it provides highly consistent yields (up to 89% in analogous THF systems) by dissolving completely to form a homogeneous solution, and it generates benign tert-butanol as a byproduct rather than hazardous hydrogen gas [1].

Evidence DimensionProcess homogeneity and byproduct safety
Target Compound DataFully homogeneous in THF; generates liquid tert-butanol byproduct
Comparator Or BaselineSodium hydride (Heterogeneous suspension; generates explosive H2 gas)
Quantified DifferenceElimination of explosive off-gassing and transition from heterogeneous to homogeneous kinetics
ConditionsLarge-scale deprotonation and cyclization reactions in THF

Drastically lowers the safety infrastructure requirements for scale-up while improving batch-to-batch yield reproducibility.

Palladium-Catalyzed C-N Cross-Couplings (Buchwald-Hartwig)

Where this compound is the right choice for generating arylamines in pharmaceutical synthesis, particularly when potassium tert-butoxide causes catalyst degradation or lower yields due to counterion mismatch and lower THF solubility[1].

Homogeneous Enolate Generation and Cyclizations

Where this compound is the right choice for the large-scale α-arylation of ketones or Dieckmann condensations, requiring a strong, non-nucleophilic base that remains fully soluble in THF without the off-gassing hazards of sodium hydride [2].

Selective E2 Eliminations

Where this compound is the right choice for synthesizing alkenes from alkyl halides, specifically when the substrate is prone to unwanted SN2 etherification if exposed to smaller, nucleophilic alkoxides like sodium methoxide [3].

Physical Description

OtherSolid, Liquid

GHS Hazard Statements

Aggregated GHS information provided by 628 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (22.61%): Flammable solid [Danger Flammable solids];
H251 (25%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (70.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

865-48-5

Wikipedia

Sodium tert-butoxide

General Manufacturing Information

Textiles, apparel, and leather manufacturing
2-Propanol, 2-methyl-, sodium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023
Docherty et al. Activation and discovery of earth-abundant metal catalysts using sodium tert-butoxide. Nature Chemistry, doi: 10.1038/nchem.2697, published online 9 January 2017

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